molecular formula C13H20N6O2S B2988262 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide CAS No. 1014092-06-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide

Cat. No.: B2988262
CAS No.: 1014092-06-8
M. Wt: 324.4
InChI Key: DQONVLMCBFCRNP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-methoxy-1-methylpyrazole moiety at position 5 and a methyl group at position 2. A thioether linkage connects the triazole ring to an N-propylacetamide side chain. The methoxy group enhances hydrophilicity, while the propyl chain may moderate lipophilicity.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-5-6-14-10(20)8-22-13-16-15-11(19(13)3)9-7-18(2)17-12(9)21-4/h7H,5-6,8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQONVLMCBFCRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The compound might interact with specific proteins or enzymes in these pathogens, disrupting their normal functions.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds, it’s likely that the compound affects pathways critical to the survival and replication of these pathogens.

Pharmacokinetics

Molecular modeling studies and adme calculations of similar compounds are in adequate consent with the pharmacological screening results. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body.

Result of Action

Given the antileishmanial and antimalarial activities of similar compounds, it’s likely that the compound induces toxic effects in these pathogens, leading to their death or inhibition.

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for various biological activities such as anticancer and anti-inflammatory effects.
  • Triazole ring : Recognized for its role in drug development due to its diverse pharmacological properties.
  • Thioether linkage : Potentially enhancing the compound's bioavailability and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The triazole moiety is particularly noted for its ability to inhibit specific kinases involved in cancer progression, while the pyrazole component may contribute to apoptosis induction in cancer cells .

Antimicrobial Properties

Compounds containing pyrazole and triazole rings have demonstrated notable antimicrobial effects. The biological activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

The mechanisms underlying the biological activities of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells, thereby promoting apoptosis .
  • Cell Cycle Arrest : Evidence suggests that compounds with triazole and pyrazole structures can interfere with cell cycle progression, particularly at G2/M phase.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study reported that certain pyrazole derivatives exhibited significant antiproliferative effects against breast cancer cells, suggesting a similar potential for 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide .
  • Triazole as Antitumor Agents : Research indicated that triazole derivatives could effectively inhibit tumor growth in vivo, highlighting their therapeutic promise in oncology .

Summary of Biological Activity

Activity TypePotential EffectsReferences
AnticancerCytotoxicity against various cancer cell lines
AntimicrobialInhibition of microbial growth
Anti-inflammatoryReduction of inflammatory markers

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole/Triazole Hybrids
  • Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Substituents: Chloro, cyano, and phenyl groups. Key differences: The target compound replaces chloro and cyano groups with methoxy and acetamide chains, likely improving solubility .
  • N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): Substituents: 5-Methylpyrazole and phenyl-triazole.
Thioether-Linked Triazoles
  • Compounds 5m–5r () : Examples include 4-(5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q).
    • Substituents: Fluorobenzyl, pyridyl, and phenyl groups.
    • Key differences: The target’s N-propylacetamide side chain contrasts with aromatic pyridyl/fluorobenzyl groups, reducing rigidity and possibly enhancing membrane permeability .
Acetamide Derivatives
  • N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide () :
    • Substituents: Bromophenyl and phenylpropanamide.
    • Key differences: The target’s methoxy-pyrazole and propylacetamide may reduce steric hindrance compared to bromophenyl, favoring interactions with hydrophilic targets .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported Not reported 3-Methoxy-1-methylpyrazole, N-propyl N/A
3a () 133–135 68 Chloro, cyano, phenyl
5q () 146–148 86 3-Fluorobenzyl, pyridyl
N-R-2-(5-Methylpyrazole)acetamide () Not reported ~86 5-Methylpyrazole, phenyl
7a–7c () Not reported Not reported Bromophenyl, propanamide
  • Solubility : The methoxy group in the target compound likely enhances aqueous solubility compared to chloro (3a) or bromophenyl (7a–7c) analogs .
  • Lipophilicity: The N-propylacetamide chain may increase logP relative to cyano (3a) or pyridyl (5q) derivatives, balancing hydrophilicity and membrane penetration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-propylacetamide, and what variables influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclicization and alkylation. Key steps include:

  • Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate followed by nucleophilic addition with phenyl isothiocyanate ().

  • Alkylation with chloroacetamide derivatives (e.g., N-propylchloroacetamide) under basic conditions (K₂CO₃ or NaH) to introduce the thioether moiety ( ).

  • Variables affecting yield: reaction time (12–24 hrs for heterocyclicization), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 for alkylation reagents) .

    Key Reaction Parameters Conditions
    Hydrazinolysis Temperature80–100°C
    Alkylation CatalystK₂CO₃/NaH
    Purification MethodColumn chromatography (silica gel, ethyl acetate/hexane)

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H NMR : Peaks for methoxy (δ 3.8–3.9 ppm), methyl groups (δ 2.1–2.5 ppm), and thioether protons (δ 3.3–3.5 ppm) ().
  • IR Spectroscopy : C=O stretch (~1650 cm⁻¹) for acetamide and C-S stretch (~650 cm⁻¹) ( ).
  • LC-MS : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ ≈ 350–370 Da) ().
  • Elemental Analysis : Deviation <0.4% for C, H, N, S confirms purity .

Advanced Research Questions

Q. How can computational tools like PASS and molecular docking guide the prediction of biological activity for this compound?

  • Methodological Answer :

  • PASS Online® : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known bioactive triazole-pyrazole hybrids ( ).
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450 or bacterial dihydrofolate reductase). Focus on binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen bonding with active-site residues ( ).
  • Validation : Compare computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer :

  • Retrospective Analysis : Check for off-target effects using proteome-wide docking or transcriptomics ().
  • Structural Modifications : Introduce substituents (e.g., fluorine or piperazine) to enhance solubility or binding ( ).
  • Data Triangulation : Cross-reference PASS predictions with ChEMBL or PubChem bioactivity data for similar scaffolds .

Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence the compound’s pharmacological and toxicological profile?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replace methoxy with ethoxy or halogen) and compare:
  • Bioactivity : IC₅₀ values in enzyme inhibition assays ( ).
  • Toxicity : LD₅₀ in zebrafish models or Ames test for mutagenicity ( ).
  • Computational QSAR : Develop models correlating substituent electronegativity with activity .

Experimental Design Considerations

Q. What mechanistic insights can be gained from studying the alkylation step in the synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., thiolate anion formation) ().
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents on reaction rate ( ).
  • Isotopic Labeling : Use ³⁵S-labeled K₂CO₃ to trace sulfur incorporation .

Q. How can stability studies inform storage and handling protocols for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks ( ).
  • Analytical Monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of acetamide to carboxylic acid) ( ).
  • Recommendations : Store at −20°C in amber vials with desiccant .

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